3-Cyano-5-(4-methylsulfonylphenyl)phenol
Description
3-Cyano-5-(4-methylsulfonylphenyl)phenol is a synthetic aromatic compound featuring a phenol backbone substituted with a cyano (-CN) group at the 3-position and a 4-methylsulfonylphenyl (-SO₂C₆H₄CH₃) moiety at the 5-position. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or anti-inflammatory agents, owing to the sulfonyl group’s role in targeting proteins like cyclooxygenases (COXs) .
Properties
IUPAC Name |
3-hydroxy-5-(4-methylsulfonylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-19(17,18)14-4-2-11(3-5-14)12-6-10(9-15)7-13(16)8-12/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOUSWGEAULABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684948 | |
| Record name | 5-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-00-1 | |
| Record name | 5-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(4-methylsulfonylphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(4-methylsulfonylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Cyano-5-(4-methylsulfonylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The anti-inflammatory effects could be related to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in the substituents at the 5-position of the phenol ring, altering physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Electron Effects: The methylsulfonyl group in the target compound imparts strong electron-withdrawing effects, increasing the phenol’s acidity (lower pKa) compared to analogues with electron-donating groups (e.g., -CH₂OH in ).
- Solubility : The dimethylsulfamoyl analogue exhibits higher aqueous solubility due to the tertiary amine, whereas the methoxy-substituted compound shows improved lipid solubility.
- Thermal Stability : Sulfonyl-containing compounds (e.g., target compound and ) generally exhibit higher thermal stability due to strong S=O bonds, as evidenced by differential scanning calorimetry (DSC) data in related studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
